molecular formula C14H21Cl2N3 B1439483 1-(1H-indol-3-ylmethyl)piperidin-4-amine dihydrochloride CAS No. 1158785-32-0

1-(1H-indol-3-ylmethyl)piperidin-4-amine dihydrochloride

Cat. No. B1439483
CAS RN: 1158785-32-0
M. Wt: 302.2 g/mol
InChI Key: GTHCEIFGXWBARL-UHFFFAOYSA-N
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Description

1-(1H-indol-3-ylmethyl)piperidin-4-amine dihydrochloride is a chemical compound with the CAS Number: 1158785-32-0 . It has a molecular weight of 302.25 . This compound is used in scientific research, with applications ranging from drug development to organic synthesis.


Molecular Structure Analysis

The IUPAC name of this compound is 1-(1H-indol-3-ylmethyl)-4-piperidinylamine dihydrochloride . The InChI code is 1S/C14H19N3.2ClH/c15-12-5-7-17(8-6-12)10-11-9-16-14-4-2-1-3-13(11)14;;/h1-4,9,12,16H,5-8,10,15H2;2*1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(1H-indol-3-ylmethyl)piperidin-4-amine dihydrochloride include a molecular weight of 302.25 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Catalyst Development

The synthesis and application of indole core-containing Schiff bases have been investigated for their potential as catalysts in chemical reactions. Singh et al. (2017) synthesized palladacycles with indole cores that demonstrated efficiency as catalysts in the Suzuki–Miyaura coupling and allylation of aldehydes. These complexes showcased a homogeneous pathway for catalysis with optimum loadings of 0.001–0.01 and 1 mol% for different reactions, respectively, highlighting their potential in facilitating organic synthesis processes Singh, M., Saleem, F., Pal, R., & Singh, A. (2017). New Journal of Chemistry, 41, 11342-11352.

Synthesis of Chiral Indole Derivatives

Król et al. (2022) detailed the synthesis of new chiral 3-(piperidin-3-yl)-1H-indole derivatives, originating from specific diastereomers. These synthesized compounds were characterized and analyzed for their absolute configuration, providing a foundation for further exploration in the synthesis of enantiomerically pure compounds. This research opens avenues for the development of indole-based derivatives with potential applications in pharmaceuticals and materials science Król, M., Ślifirski, G., Kleps, J., Podsadni, P., Materek, I., Kozioł, A., & Herold, F. (2022). International Journal of Molecular Sciences, 24.

Anticancer Activity

The condensation of iminodiacetic acid with various amines has led to the synthesis of piperazine-2,6-dione derivatives, some of which exhibited promising anticancer activity. Kumar et al. (2013) synthesized these derivatives and evaluated them for their efficacy against several cancer cell lines, highlighting the potential of indole and piperazine derivatives in the development of new anticancer agents Kumar, S., Kumar, N., Roy, P., & Sondhi, S. (2013). Medicinal Chemistry Research, 22, 4600-4609.

Synthesis and Evaluation of 5-HT6R Ligands

A series of indole derivatives were designed and synthesized for their potential as 5-HT6 receptor ligands, with one lead compound demonstrating potent in vitro binding affinity and activity in cognition models. Nirogi et al. (2016) explored these derivatives, contributing to the ongoing research into treatments for cognitive disorders, showcasing the role of indole derivatives in the development of neurological therapeutics Nirogi, R., Bandyala, T. R., Gangadasari, P., & Khagga, M. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry, 31, 1-15.

Glycosidase Inhibitory Study

The synthesis of polyhydroxylated indolizidines as potential glycosidase inhibitors was reported by Baumann et al. (2008). These compounds, derived from L-aspartic acid, were evaluated against various glycosidases, providing insight into the development of new inhibitors that could play a significant role in the treatment of diseases related to glycosidase activity Baumann, D., Bennis, K., Ripoche, I., Théry, V., & Troin, Y. (2008). European Journal of Organic Chemistry, 2008, 5289-5300.

properties

IUPAC Name

1-(1H-indol-3-ylmethyl)piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3.2ClH/c15-12-5-7-17(8-6-12)10-11-9-16-14-4-2-1-3-13(11)14;;/h1-4,9,12,16H,5-8,10,15H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHCEIFGXWBARL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CNC3=CC=CC=C32.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-indol-3-ylmethyl)piperidin-4-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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